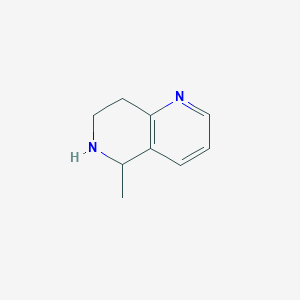

5-Metil-5,6,7,8-tetrahidro-1,6-naftiridina

Descripción general

Descripción

“5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the CAS Number: 83081-95-2 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 5-methyl-5,6,7,8-tetrahydro [1,6]naphthyridine .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . An unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation are key steps .

Molecular Structure Analysis

The molecular structure of 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is derived from the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Mecanismo De Acción

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that 1,6-naphthyridines interact with various biological targets to exert their effects

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound affects multiple pathways .

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it is likely that this compound has multiple effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of MTN is its relatively low toxicity, making it a safer alternative to other compounds. However, MTN is also relatively unstable and has poor solubility, which can make it difficult to work with in lab experiments.

Direcciones Futuras

There are many potential future directions for MTN research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential use in combination therapy. Additionally, MTN could be studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.

In conclusion, 5-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound with unique properties that has been studied extensively for its potential use in pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research on MTN could lead to exciting new discoveries in the field of medicine.

Aplicaciones Científicas De Investigación

- Síntesis y aplicaciones biológicas: Los investigadores han explorado la síntesis y la relevancia biológica de las 1,6-naftiridinas. Estos compuestos exhiben propiedades anticancerígenas, lo que los convierte en candidatos atractivos para el desarrollo de fármacos .

- Relación estructura-actividad (SAR): Se ha estudiado la relación entre la estructura química de las 1,6-naftiridinas y su actividad anticancerígena. Las técnicas de modelado molecular han ayudado a correlacionar características estructurales específicas con la eficacia contra diferentes líneas celulares cancerosas .

- Otras actividades: Más allá de los efectos anticancerígenos, las 1,6-naftiridinas también muestran actividades anti-VIH, antimicrobianas, analgésicas, antiinflamatorias y antioxidantes .

Inhibición de la integrasa del VIH-1

Los investigadores han diseñado derivados de 5,6,7,8-tetrahidro-1,6-naftiridina dirigidos al sitio de unión al factor de crecimiento derivado del epitelio del lente-p75 (LEDGF/p75) alostérico en la integrasa del VIH-1. Este sitio es crucial para la quimioterapia antiviral .

Síntesis de economía atómica

La síntesis de 1,6-naftiridinas involucra pasos innovadores:

- Hidrogenación de transferencia enantioselectiva: La hidrogenación de transferencia catalizada por rutenio juega un papel clave en la síntesis .

Otras aplicaciones

Además de la investigación sobre el cáncer y el VIH, las 1,6-naftiridinas encuentran utilidad en diversos campos:

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that 1,6-naphthyridines, the class of compounds to which it belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Cellular Effects

Related 1,6-naphthyridines have been shown to have anticancer activity on different cancer cell lines .

Molecular Mechanism

It is known that 1,6-naphthyridines can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Propiedades

IUPAC Name |

5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5,7,10H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHVDYGBMNIJCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83081-95-2 | |

| Record name | 5-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2455681.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)

![2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2455693.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2455694.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)